BenchChemオンラインストアへようこそ!

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate

Orthogonal protection Solid-phase peptide synthesis PROTAC linker chemistry

This bifunctional building block features an orthogonal protection strategy critical for PROTAC development and medicinal chemistry. The tert-butyl ester remains intact during nucleophilic substitution at the 4-bromomethyl position, then cleaves selectively under acidic conditions (TFA/DCM)—a sequence unachievable with methyl ester analogs. The 3-fluoro substituent exerts a strong -I inductive effect, modulating benzylic reactivity and optimizing lipophilicity (XLogP3=3.4) for CNS drug discovery. Validated purification (hexane/EtOAc 9:1 silica gel) ensures >95% purity for demanding synthetic campaigns.

Molecular Formula C12H14BrFO2
Molecular Weight 289.14 g/mol
Cat. No. B7980515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-3-fluorobenzoate
Molecular FormulaC12H14BrFO2
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)F
InChIInChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3
InChIKeyWLAZLUMSJGSPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate: A Key Orthogonally Protected Intermediate for Drug Discovery and PROTAC Synthesis


tert-Butyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 1260750-63-7) is a bifunctional aromatic building block featuring a tert-butyl ester-protected carboxylate at the 1-position, a bromomethyl group at the 4-position, and a fluorine atom at the 3-position of the benzene ring [1]. With a molecular formula of C12H14BrFO2 and a molecular weight of 289.14 g/mol [1], this compound serves as a versatile intermediate in medicinal chemistry and PROTAC (Proteolysis Targeting Chimera) development . The tert-butyl ester provides orthogonal protection that can be selectively cleaved under acidic conditions without affecting the bromomethyl handle, enabling sequential synthetic transformations [1]. The presence of the 3-fluoro substituent imparts distinct electronic effects on the aromatic ring that influence both nucleophilic substitution reactivity at the bromomethyl position and the physicochemical properties of downstream products .

Why Generic Substitution Fails: The Critical Role of tert-Butyl 4-(bromomethyl)-3-fluorobenzoate's Substituent Pattern in Medicinal Chemistry


Substituting tert-butyl 4-(bromomethyl)-3-fluorobenzoate with structurally similar analogs—such as regioisomers with altered bromine/fluorine positioning, methyl esters in place of the tert-butyl group, or non-fluorinated derivatives—is scientifically unsound due to the compound's precisely engineered orthogonal protection strategy and electronics [1]. The tert-butyl ester undergoes acid-catalyzed cleavage under conditions that leave the bromomethyl handle intact, whereas a methyl ester would require saponification conditions incompatible with the electrophilic bromomethyl group [2]. The 3-fluoro substituent modulates the electron density of the aromatic ring through its strong -I inductive effect, directly affecting the reactivity of the para-bromomethyl group in nucleophilic substitution reactions and altering the lipophilicity (XLogP3 = 3.4) of downstream products [1]. Regioisomers such as 3-(bromomethyl)-4-fluorobenzoate exhibit different spatial orientations and electronic distributions that fundamentally alter molecular recognition in biological targets, as evidenced by their distinct synthetic applications in patent literature [2].

Quantitative Evidence for Selecting tert-Butyl 4-(bromomethyl)-3-fluorobenzoate: Comparative Analysis Against Structural Analogs


Orthogonal Protection Strategy: tert-Butyl Ester Enables Acid-Labile Selective Deprotection Unattainable with Methyl Ester Analogs

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate incorporates a tert-butyl ester protecting group that undergoes selective cleavage under acidic conditions (e.g., TFA/DCM, HCl/dioxane) while preserving the integrity of the bromomethyl electrophilic handle. In contrast, methyl ester analogs such as methyl 4-(bromomethyl)-3-fluorobenzoate require basic hydrolysis conditions (e.g., LiOH, NaOH) that promote undesired nucleophilic substitution or elimination at the bromomethyl site, leading to reduced yields and increased impurity profiles . This orthogonal protection is essential for multi-step synthetic sequences where the carboxylate must remain masked during alkylation of the bromomethyl group and subsequently be unveiled for amide coupling or further functionalization .

Orthogonal protection Solid-phase peptide synthesis PROTAC linker chemistry

Fluorine Electronic Modulation: 3-Fluoro Substituent Imparts Distinct Inductive Effects and Lipophilicity Compared to Non-Fluorinated and Regioisomeric Analogs

The 3-fluoro substituent in tert-butyl 4-(bromomethyl)-3-fluorobenzoate exerts a strong -I inductive effect that withdraws electron density from the aromatic ring, modulating the reactivity of the para-bromomethyl group in SN2 reactions and influencing the binding affinity of downstream drug candidates. The computed XLogP3 value for this compound is 3.4 [1]. Non-fluorinated analogs such as tert-butyl 4-(bromomethyl)benzoate lack this electronic modulation and exhibit higher lipophilicity (estimated XLogP3 ≈ 3.6-3.8 based on the +0.2 to +0.4 logP increase upon fluorine removal in aromatic systems) [2]. Regioisomeric compounds including 1,1-dimethylethyl 3-(bromomethyl)-4-fluorobenzoate possess identical molecular formula (C12H14BrFO2, MW 289.14 g/mol) but differ in the spatial positioning of the fluorine and bromomethyl groups, resulting in distinct electronic distributions, dipole moments, and molecular recognition properties as demonstrated in their divergent synthetic applications in vitronectin receptor antagonist pharmaceutical patents [3].

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

Synthetic Tractability and Purity: ≥95% Minimum Purity Specification Across Multiple Verified Suppliers with Validated Chromatographic Purification Protocol

tert-Butyl 4-(bromomethyl)-3-fluorobenzoate is commercially available from multiple reputable suppliers with a minimum purity specification of ≥95% . A validated purification protocol using silica gel chromatography with hexane/ethyl acetate (9:1) has been established to resolve residual tert-butanol and diastereomeric impurities, affording material of >99% purity . The compound is characterized by exact mass 288.01612 Da (calculated for C12H14BrFO2) [1]. Standard long-term storage conditions are cool, dry environments, with some suppliers recommending refrigerated storage . In contrast, the regioisomeric analog 3-(bromomethyl)-4-fluorobenzoate is documented in the drug synthesis database as requiring distinct synthetic routes and yields different downstream products when coupled with identical amine partners [2]. The commercial availability with established analytical benchmarks reduces procurement risk compared to custom-synthesized regioisomers requiring de novo route development.

Chemical procurement Quality control Reproducible synthesis

Validated Research and Industrial Application Scenarios for tert-Butyl 4-(bromomethyl)-3-fluorobenzoate Based on Quantitative Evidence


Sequential PROTAC Linker Synthesis Requiring Orthogonal Protection of Carboxylate During Alkylation

In PROTAC development, tert-butyl 4-(bromomethyl)-3-fluorobenzoate enables a critical synthetic workflow where the bromomethyl group is first reacted with an amine-functionalized linker fragment (e.g., piperazine or PEG-diamine derivatives) while the carboxylate remains protected as the tert-butyl ester . Following successful C-N bond formation, the tert-butyl ester is selectively cleaved under acidic conditions (TFA/DCM) to reveal the free carboxylic acid, which can then be coupled to a targeting ligand bearing an amine handle . This orthogonal protection strategy is not feasible with methyl ester analogs, as the basic hydrolysis required for methyl ester cleavage would promote competing elimination or hydrolysis of the benzylic bromide . The 3-fluoro substituent additionally modulates the reactivity of the benzylic position and contributes favorable lipophilicity (XLogP3 = 3.4) to the linker architecture [1].

Fluorine-Containing Pharmaceutical Intermediate Synthesis for Kinase Inhibitor and Receptor Antagonist Programs

The 3-fluoro-4-(bromomethyl)benzoate scaffold serves as a privileged intermediate for constructing fluorinated aromatic cores in kinase inhibitors and GPCR antagonists . The 3-fluoro substitution pattern is intentionally selected for its -I inductive effect that reduces electron density on the aromatic ring, thereby modulating π-stacking interactions with protein binding pockets and enhancing metabolic stability relative to non-fluorinated analogs [1]. This specific substitution pattern—fluorine at position 3, bromomethyl at position 4—provides a distinct electrostatic potential surface and dipole moment compared to regioisomers such as 3-(bromomethyl)-4-fluorobenzoate [2]. The computed XLogP3 of 3.4 positions this intermediate favorably for CNS drug discovery programs where lipophilicity in the 2-4 range is optimal for blood-brain barrier penetration [1].

Solid-Phase and Solution-Phase Peptidomimetic Synthesis with Acid-Labile Linker Strategy

The tert-butyl ester functionality enables this compound to function as an acid-cleavable linker or protecting group in both solid-phase and solution-phase peptidomimetic synthesis . The bromomethyl group can be used to anchor the building block to resin-bound amines or thiols, while the tert-butyl ester remains intact during subsequent coupling steps. Final acidolytic cleavage (e.g., 95% TFA) simultaneously releases the product from the resin and deprotects the carboxylate for downstream conjugation . This dual functionality eliminates the need for separate deprotection steps, streamlining synthetic workflows. The validated purification protocol (silica gel chromatography, hexane/EtOAc 9:1) ensures that material procured from commercial suppliers can be reliably purified to >99% purity prior to use in GMP-like synthetic campaigns .

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.